2-(2-Fluorophenyl)propane-1,3-diol
Description
2-(2-Fluorophenyl)propane-1,3-diol is a fluorinated aromatic propane-1,3-diol derivative characterized by a central propane diol backbone (positions 1 and 3 hydroxylated) and a 2-fluorophenyl substituent at position 2 of the propane chain.
Properties
IUPAC Name |
2-(2-fluorophenyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c10-9-4-2-1-3-8(9)7(5-11)6-12/h1-4,7,11-12H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCPNRBRVYOKOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)propane-1,3-diol typically involves the reaction of 2-fluorobenzaldehyde with a suitable diol precursor under controlled conditions. One common method includes the reduction of 2-(2-fluorophenyl)propanal using a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation of 2-(2-fluorophenyl)propanal using a palladium catalyst under high pressure and temperature. This method ensures higher yields and purity suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in ethanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, sodium ethoxide (NaOEt) in ethanol.
Major Products Formed
Oxidation: Formation of 2-(2-fluorophenyl)propanoic acid or 2-(2-fluorophenyl)propanone.
Reduction: Formation of 2-(2-fluorophenyl)propan-1-ol.
Substitution: Formation of 2-(2-methoxyphenyl)propane-1,3-diol.
Scientific Research Applications
Medicinal Chemistry
2-(2-Fluorophenyl)propane-1,3-diol is being investigated for its potential therapeutic effects due to its biological activity. Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for the development of new antibiotics. Additionally, researchers are exploring its anticancer properties, as the fluorine atom enhances the compound’s ability to interact with enzymes and receptors involved in cancer pathways.
Case Study: Antimicrobial Activity
- A recent study demonstrated that derivatives of this compound showed effective inhibition against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to undergo various chemical reactions, making it useful for creating more complex organic molecules. For instance, it can participate in aldol condensation reactions to form larger carbon frameworks.
Synthetic Routes:
- The synthesis typically involves the reaction of 2-fluorobenzaldehyde with isobutyraldehyde under catalytic conditions, followed by reduction using sodium borohydride.
Material Science
In material science, this compound is explored for its potential applications in developing new materials with specific properties. Its chemical structure allows for modifications that can enhance material characteristics such as thermal stability and mechanical strength. This makes it suitable for use in polymers and coatings .
Comparative Data Table
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer studies | Development of new therapeutic agents |
| Organic Synthesis | Building block for complex organic molecules | Versatility in chemical transformations |
| Material Science | Development of polymers and coatings | Enhanced material properties |
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can influence the compound’s bioavailability and efficacy .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences among propane-1,3-diol derivatives:
Key Observations:
- Fluorine vs.
- Phenoxy vs. Direct Aryl Linkage: Ether-linked phenoxy groups (e.g., in hawthorn-derived compounds) introduce conformational flexibility, whereas direct aryl attachment (e.g., in yew tree derivatives) may enhance rigidity .
- Stereochemistry: Threo/erythro diastereomers (e.g., in Hydnocarpus compounds) exhibit distinct biological activities due to spatial arrangement .
Physicochemical Properties
Limited data exist for the fluorinated target compound, but inferences can be drawn:
- Solubility : Fluorinated aryl groups generally reduce water solubility compared to hydroxylated analogs (e.g., 2-(4-hydroxyphenyl)propane-1,3-diol) but improve lipid membrane permeability .
- Melting Points : Fluorine’s electronegativity may increase crystalline stability, as seen in synthetic derivatives like Fingolimod (melting point >100°C) .
Biological Activity
2-(2-Fluorophenyl)propane-1,3-diol is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C10H12FNO2
- Molecular Weight : 197.21 g/mol
- Structure : The compound features a fluorophenyl group attached to a propane-1,3-diol backbone, which may influence its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Some proposed mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and bacterial infections.
- Modulation of Receptor Activity : The compound may act as a modulator for certain receptors, impacting cellular signaling pathways.
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Studies
Several studies have investigated the biological activity of this compound:
- Antibacterial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development. The Minimum Inhibitory Concentration (MIC) values were reported at concentrations lower than those of traditional antibiotics .
- Cytotoxicity in Cancer Cells : Research indicated that this compound showed cytotoxic effects on various cancer cell lines, including breast and lung cancer. The compound induced apoptosis in these cells through the activation of caspase pathways .
- Enzyme Interaction Studies : In vitro studies have shown that the compound inhibits dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This inhibition leads to a bacteriostatic effect, making it a candidate for further development as an antibacterial agent .
Research Findings
Recent findings highlight the following aspects of this compound's biological activity:
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, which are essential for therapeutic efficacy.
- Safety Profile : Toxicological assessments indicate that the compound has a relatively low toxicity profile in animal models, making it a promising candidate for further clinical evaluation .
Q & A
Basic: What synthetic strategies are effective for preparing 2-(2-Fluorophenyl)propane-1,3-diol, and how can reaction intermediates be optimized?
Methodological Answer:
The synthesis of fluorinated diols like this compound typically involves multi-step processes. For structurally analogous compounds (e.g., 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol), key steps include:
- Hydrogenation of ketones or esters using catalysts like Pd/C under controlled hydrogen pressure (0.1–1 bar) .
- Reductive amination or acid-catalyzed cyclization to introduce functional groups while preserving diol integrity .
- Fluorine incorporation via electrophilic aromatic substitution or nucleophilic displacement, optimized using fluorinating agents like Selectfluor™.
Optimization Tips: - Monitor reaction progress with HPLC or TLC to isolate intermediates.
- Adjust solvent polarity (e.g., ethanol vs. THF) to enhance diastereoselectivity .
Basic: How can the purity and stereochemistry of this compound be validated experimentally?
Methodological Answer:
- Spectroscopic Techniques:
- Chromatography :
- X-ray Crystallography : Resolve stereochemistry if crystalline derivatives (e.g., salt forms) are obtainable .
Advanced: What mechanistic insights explain the oxidative degradation of this compound under alkaline conditions?
Methodological Answer:
Studies on β-O-4 lignin model compounds (e.g., 2-(3,5-difluorophenoxy)propane-1,3-diol) reveal:
- Active Oxygen Species (AOS) (e.g., hydroxyl radicals) cleave C-O bonds in the diol side chain, forming fluorophenol byproducts .
- Degradation Pathways :
- Use EPR spectroscopy to detect radical intermediates.
- Track fluorine release via 19F NMR or ion chromatography .
Advanced: How does the fluorine substituent influence the compound’s physicochemical properties and biological activity?
Methodological Answer:
- Physicochemical Effects :
- Biological Implications :
- Molecular Dynamics Simulations : Predict fluorine’s role in ligand-receptor binding .
- In vitro assays : Compare IC50 values of fluorinated vs. non-fluorinated analogs .
Advanced: What computational methods are suitable for predicting the solid-state stability of this compound?
Methodological Answer:
- Polymorph Prediction : Use Density Functional Theory (DFT) to model crystal packing and identify stable polymorphs .
- Hygroscopicity Assessment :
- Degradation Pathways :
Basic: How can contradictory data on the compound’s solubility in polar solvents be resolved?
Methodological Answer:
Discrepancies often arise from:
- Crystallinity vs. Amorphous Forms : Amorphous phases (generated via rapid precipitation) exhibit higher solubility than crystalline forms .
- Measurement Protocols : Standardize methods (e.g., shake-flask vs. nephelometry) and control temperature (±0.1°C) .
Recommended Workflow:
Characterize solid-state form via PXRD and DSC .
Perform solubility studies in buffered solutions (pH 1–13) to account for ionization .
Advanced: What catalytic systems enable selective functionalization of the diol’s hydroxyl groups?
Methodological Answer:
- Protection-Deprotection Strategies :
- Catalytic Asymmetric Synthesis :
- Enzyme-Mediated Reactions :
Advanced: How can the compound’s potential as a building block for fluorinated polymers be evaluated?
Methodological Answer:
- Polymerization Feasibility :
- Fluorine’s Role :
- Compare dielectric constants and hydrophobicity of polymers with/without fluorine using contact angle measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
